What is the mechanism of action of Whi-P97?
What is the mechanism of action of Whi-P97?
An In-Depth Technical Guide to the Mechanism of Action of p97 Inhibitors and the Distinct Role of WHI-P97
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). A significant focus of cancer research is the development of therapeutics that target cellular protein homeostasis, a pathway in which p97 is a critical component.[1][2] This document will also clarify the mechanism of WHI-P97, a compound that has been mistakenly associated with p97 inhibition but is, in fact, an inhibitor of Janus kinase 3 (JAK3).
It is important to note at the outset that the query for "Whi-P97" likely contains a typographical error, and the intended compound is WHI-P97. Our investigation reveals that WHI-P97's primary targets are not p97. This guide will first address the known mechanism of WHI-P97 and then delve into a detailed exploration of bona fide p97 inhibitors, their mechanisms, and the experimental protocols used for their characterization.
WHI-P97: A JAK3 and EGFR Kinase Inhibitor
WHI-P97 is a potent inhibitor of JAK3, with a reported IC50 value of 2.8 µM against purified JAK3. It also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 2.5 μM.[3] Due to its activity against JAK3, which is crucial for cytokine signaling in immune cells, WHI-P97 has been investigated for its potential in treating allergic asthma.[3]
Quantitative Data for WHI-P97
| Target | Parameter | Value | Reference |
| JAK3 | IC50 | 2.8 µM | [3] |
| EGFR Kinase | IC50 | 2.5 µM | [3] |
| JAK3 | Ki (estimated) | 0.09 µM | [3] |
The p97/VCP ATPase: A Key Regulator of Protein Homeostasis
The primary focus of this guide is the mechanism of action of inhibitors targeting p97/VCP. p97 is an abundant, highly conserved AAA+ (ATPases Associated with diverse cellular activities) ATPase that plays a central role in maintaining cellular protein homeostasis.[4][5] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from complexes, membranes, or chromatin.[3][6] This activity is essential for numerous cellular processes, including:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 extracts misfolded proteins from the ER membrane, targeting them for degradation by the proteasome.[1][7]
-
Ubiquitin-Proteasome System (UPS): It facilitates the processing of ubiquitinated substrates for proteasomal degradation.[7][8]
-
Autophagy: p97 is involved in the clearance of damaged organelles and protein aggregates.[1][7]
-
DNA Damage Repair: It participates in the extraction of chromatin-associated proteins to allow for DNA repair.
-
Membrane Fusion: p97, in conjunction with its cofactor p47, is involved in Golgi and ER membrane reassembly.[7]
Given the heightened reliance of cancer cells on protein quality control pathways to manage proteotoxic stress, p97 has emerged as a promising therapeutic target.[1][2] Inhibition of p97 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[2][9]
Mechanism of Action of p97 Inhibitors
p97 functions as a hexamer, with each protomer containing an N-terminal domain and two ATPase domains, D1 and D2.[7][10] The D2 domain is responsible for the majority of p97's ATPase activity.[11] Inhibitors of p97 can be broadly classified into two main categories based on their mechanism of action.
ATP-Competitive Inhibitors
These inhibitors bind to the ATP-binding pockets in the D1 and/or D2 domains, competing with endogenous ATP. This prevents ATP hydrolysis, which is essential for the conformational changes required for p97's segregase activity.
-
CB-5083: A potent, selective, and orally bioavailable inhibitor that binds to the D2 ATP-binding site.[11][12] It has demonstrated broad antitumor activity in preclinical models.[13]
-
DBeQ (Dibenzylquinazoline): A reversible, ATP-competitive inhibitor that targets both D1 and D2 domains.[7][12]
-
ML240: An ATP-competitive inhibitor that selectively targets the D2 domain.[7][12]
Allosteric Inhibitors
These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits p97's ATPase activity.
-
NMS-873: A potent and specific allosteric inhibitor that binds to a pocket at the interface of the D1 and D2 domains.[12] This binding prevents the conformational changes necessary for ATP hydrolysis.
-
UPCDC-30245: An allosteric inhibitor with high potency.[4]
Quantitative Data for Selected p97 Inhibitors
| Compound | Type | Target Domain(s) | IC50 | Reference |
| CB-5083 | ATP-Competitive | D2 | 11 nM | [12] |
| CB-5339 | ATP-Competitive | Not Specified | <30 nM | [4] |
| DBeQ | ATP-Competitive | D1 and D2 | 1.5 µM | [12] |
| ML240 | ATP-Competitive | D2 | 100 nM | [4] |
| NMS-873 | Allosteric | Allosteric Site | 30 nM | [5][12] |
| p97-IN-1 | Not Specified | Not Specified | 26 nM | [4] |
| UPCDC-30245 | Allosteric | Allosteric Site | ~27 nM | [4] |
Signaling Pathways and Visualization
The inhibition of p97 disrupts the normal flow of protein degradation, leading to the activation of stress response pathways.
Caption: General signaling pathway of p97/VCP and point of inhibition.
Experimental Protocols
The characterization of p97 inhibitors involves a variety of biochemical and cell-based assays.
p97 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97.
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Recombinant human p97 protein is incubated with ATP and the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 1 mM DTT).
-
The reaction is allowed to proceed for a set time at 37°C.
-
ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the ADP generated, is measured using a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[8]
Caption: Workflow for a typical p97 ATPase activity assay.
Cell Viability Assay
This assay determines the cytotoxic effect of p97 inhibitors on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the p97 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9]
-
Luminescence is read on a plate reader.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Immunofluorescence Assay for UPR Activation
This assay visualizes the cellular response to p97 inhibition, such as the activation of the unfolded protein response.
Methodology:
-
Cells are grown on coverslips and treated with the p97 inhibitor for a defined time (e.g., 6 hours).[9]
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a protein solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody against a UPR marker (e.g., BiP/GRP78 or CHOP).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Images are acquired using a fluorescence microscope to observe changes in the expression and localization of the UPR marker.
Conclusion
Inhibitors of the p97/VCP ATPase represent a promising class of anti-cancer therapeutics due to their ability to disrupt protein homeostasis, a pathway to which many cancer cells are addicted. These inhibitors function through either ATP-competitive or allosteric mechanisms, both of which lead to the accumulation of ubiquitinated substrates, ER stress, and apoptosis. It is crucial to distinguish these targeted p97 inhibitors from other compounds such as WHI-P97, which, despite a similar-sounding name, acts on a different set of targets, namely JAK3 and EGFR kinases. The continued development and characterization of potent and specific p97 inhibitors hold significant potential for advancing cancer therapy.
References
- 1. wpiinc.com [wpiinc.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
